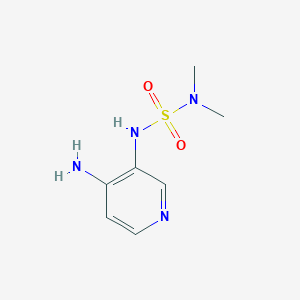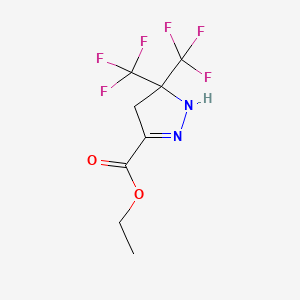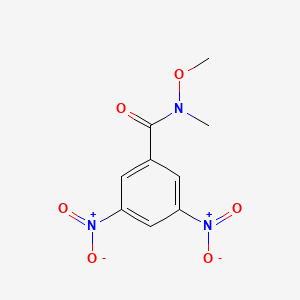
Dibenzyloxyphosphoryl acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzyloxyphosphoryl acetic acid methyl ester is an organic compound with the molecular formula C17H19O5P. It is a phosphonate ester that contains both ester and phosphonate functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyloxyphosphoryl acetic acid methyl ester typically involves the reaction of dibenzyl phosphite with methyl bromoacetate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the carbon atom of the bromoacetate, leading to the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyloxyphosphoryl acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Dibenzyloxyphosphoryl acetic acid.
Reduction: Dibenzyloxyphosphoryl ethanol.
Substitution: Various substituted phosphonate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibenzyloxyphosphoryl acetic acid methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in biochemical pathways involving phosphonate compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of dibenzyloxyphosphoryl acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. The ester group can undergo hydrolysis to release the active phosphonate moiety, which can then inhibit enzyme activity by mimicking the natural substrate or by binding to the active site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphonoacetic acid: Another phosphonate ester with similar reactivity.
Diethylphosphonoacetic acid: Similar structure but with ethyl groups instead of benzyl groups.
Diphenylphosphonoacetic acid: Contains phenyl groups instead of benzyl groups.
Uniqueness
Dibenzyloxyphosphoryl acetic acid methyl ester is unique due to the presence of benzyl groups, which can influence its reactivity and interaction with biological targets. The benzyl groups can also provide additional stability and modify the compound’s physical properties, making it distinct from other similar phosphonate esters.
Eigenschaften
IUPAC Name |
methyl 2-bis(phenylmethoxy)phosphorylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19O5P/c1-20-17(18)14-23(19,21-12-15-8-4-2-5-9-15)22-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIYYZMTQSZHCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)


